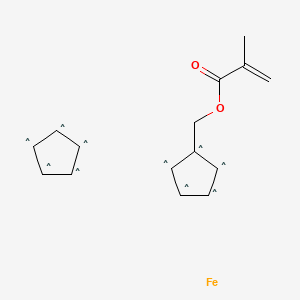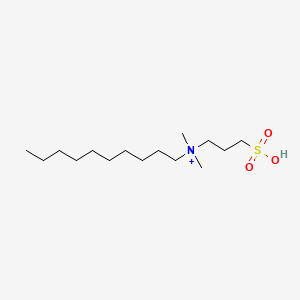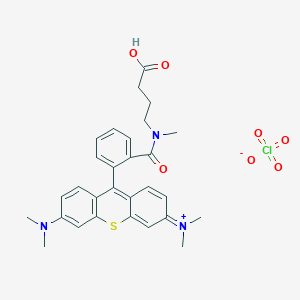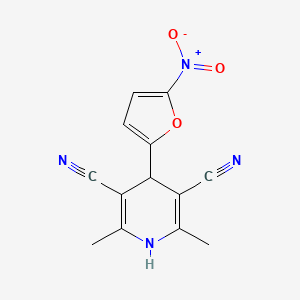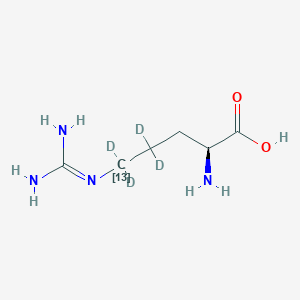
2-amino-3,3-dideuteriopentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3,3-dideuteriopentanedioic acid, also known as DL-Glutamic acid-3,3-d2, is a deuterated form of glutamic acid. This compound is characterized by the presence of two deuterium atoms replacing the hydrogen atoms at the 3rd position of the carbon chain. It has a molecular formula of C5H7D2NO4 and a molecular weight of 149.142 g/mol . The compound is primarily used in scientific research due to its unique isotopic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3,3-dideuteriopentanedioic acid typically involves the deuteration of glutamic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of deuterium atoms.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-3,3-dideuteriopentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield keto acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-amino-3,3-dideuteriopentanedioic acid has several scientific research applications:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of amino acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of deuterated drugs with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 2-amino-3,3-dideuteriopentanedioic acid is primarily related to its role as a deuterated analog of glutamic acid. In biological systems, it can participate in the same metabolic pathways as glutamic acid but with altered kinetics due to the presence of deuterium atoms. This isotopic substitution can affect the rate of enzymatic reactions and the stability of intermediates, providing valuable insights into metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutamic Acid: The non-deuterated form of 2-amino-3,3-dideuteriopentanedioic acid.
2-amino-3,3,4,4-tetradeuteriopentanedioic acid: Another deuterated analog with four deuterium atoms.
2-amino-3,3-difluoropentanedioic acid: A fluorinated analog of glutamic acid.
Uniqueness
This compound is unique due to its specific isotopic substitution, which provides distinct advantages in isotopic labeling studies. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it a valuable tool in various research applications .
Eigenschaften
Molekularformel |
C5H9NO4 |
|---|---|
Molekulargewicht |
149.14 g/mol |
IUPAC-Name |
2-amino-3,3-dideuteriopentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i1D2 |
InChI-Schlüssel |
WHUUTDBJXJRKMK-DICFDUPASA-N |
Isomerische SMILES |
[2H]C([2H])(CC(=O)O)C(C(=O)O)N |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


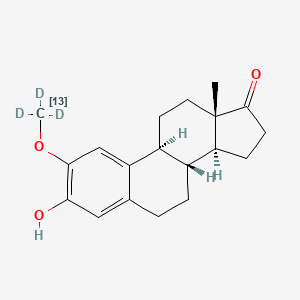
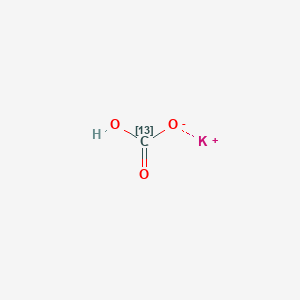
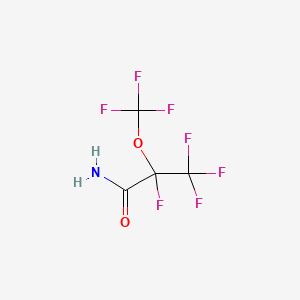
![4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide](/img/structure/B15088360.png)
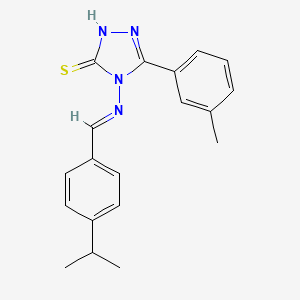
![(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl] gold(I) hexafluoroantimonate](/img/structure/B15088376.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088379.png)
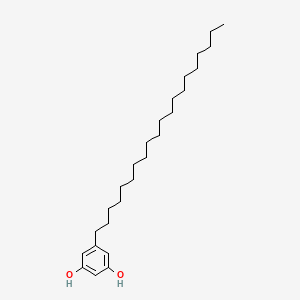
![Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-](/img/structure/B15088393.png)
